Pentadecan-1-ol;sulfuric acid
Description
Pentadecan-1-ol (C₁₅H₃₁OH) is a long-chain primary alcohol with a 15-carbon backbone. It is commonly used in surfactants, emulsifiers, and cosmetic formulations due to its amphiphilic properties. Its high molecular weight (228.38 g/mol) contributes to a relatively high boiling point (~280–290°C) and low water solubility, typical of long-chain alcohols.
Sulfuric Acid (H₂SO₄) is a highly corrosive, diprotic mineral acid with widespread industrial applications, including chemical synthesis, petroleum refining, and pretreatment of biomass. Its strong acidity (pKa₁ ≈ -3, pKa₂ ≈ 1.99) and dehydrating properties make it indispensable in processes like esterification and catalysis .
Properties
CAS No. |
66186-20-7 |
|---|---|
Molecular Formula |
C30H66O6S |
Molecular Weight |
554.9 g/mol |
IUPAC Name |
pentadecan-1-ol;sulfuric acid |
InChI |
InChI=1S/2C15H32O.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-5(2,3)4/h2*16H,2-15H2,1H3;(H2,1,2,3,4) |
InChI Key |
LBHMACPCMMBTLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCO.CCCCCCCCCCCCCCCO.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecan-1-ol can be synthesized through the reduction of pentadecanoic acid or its derivatives. One common method involves the reduction of pentadecanoic acid ethyl ester using lithium aluminum hydride (LiAlH4) as a reducing agent .
Sulfuric acid is typically produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO2) to sulfur trioxide (SO3), followed by the absorption of SO3 in water to form sulfuric acid .
Industrial Production Methods
In industrial settings, pentadecan-1-ol is often derived from natural sources such as myrrh and frankincense essential oils. It can also be produced via the hydrogenation of fatty acids or fatty acid methyl esters .
Chemical Reactions Analysis
Types of Reactions
Pentadecan-1-ol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form pentadecanoic acid.
Reduction: It can be reduced to form pentadecane.
Substitution: It can react with halogens to form halogenated derivatives.
Sulfuric acid acts as a catalyst in many reactions, including the esterification of pentadecan-1-ol to form esters. For example, the reaction of pentadecan-1-ol with acetic acid in the presence of sulfuric acid produces pentadecyl acetate .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) are employed.
Major Products
Oxidation: Pentadecanoic acid.
Reduction: Pentadecane.
Substitution: Halogenated pentadecanes.
Scientific Research Applications
Pentadecan-1-ol and its derivatives have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of surfactants and lubricants.
Biology: Studied for their role in cell membrane structure and function.
Medicine: Investigated for their potential antimicrobial and anti-inflammatory properties.
Industry: Used in the production of cosmetics, detergents, and plasticizers.
Mechanism of Action
The mechanism of action of pentadecan-1-ol involves its interaction with cell membranes, where it can disrupt lipid bilayers and affect membrane fluidity. This disruption can lead to changes in cell signaling and function .
Sulfuric acid acts as a strong acid and dehydrating agent, facilitating various chemical reactions by donating protons (H+) and removing water molecules. It can also act as an oxidizing agent under certain conditions .
Comparison with Similar Compounds
Research Highlights
Sulfuric Acid in Industrial Pretreatment
Dilute sulfuric acid (1% w/v) effectively pretreats lignocellulosic biomass (e.g., oil palm empty fruit bunches) by hydrolyzing hemicellulose, enhancing enzymatic saccharification yields .
Alternatives to Hazardous Acids
The Stockholm Convention emphasizes transitioning from persistent sulfonic acids (e.g., PFOS) to safer alternatives, though sulfuric acid remains irreplaceable in many applications due to its cost-effectiveness and versatility .
Q & A
What is the mechanistic role of sulfuric acid in esterification or dehydration reactions involving pentadecan-1-ol?
Sulfuric acid acts as both a catalyst and dehydrating agent in reactions with pentadecan-1-ol. For esterification, it protonates the hydroxyl group of the alcohol, increasing electrophilicity of the carbonyl carbon in the acid. In dehydration reactions (e.g., converting pentadecan-1-ol to alkenes), sulfuric acid facilitates β-elimination by stabilizing transition states through hydrogen bonding and removing water . Key experimental considerations include:
- Acid concentration : 96% sulfuric acid is optimal for maximizing proton availability while minimizing side reactions like sulfonation .
- Temperature control : Exothermic reactions require gradual addition of acid and cooling to avoid thermal runaway .
How can researchers optimize the synthesis of pentadecan-1-ol derivatives using heterogeneous sulfuric acid catalysts?
Advanced studies highlight the use of solid acid catalysts (e.g., cellulose sulfuric acid, alumina sulfuric acid) to improve reaction efficiency and recyclability. Methodological steps include:
- Catalyst preparation : Sulfuric acid immobilized on silica or biomass supports (e.g., cellulose) via chlorosulfonic acid treatment .
- Activity testing : Compare yields and reaction rates under solvent-free conditions at 60–80°C, monitoring via GC-MS or NMR .
- Reusability : Centrifugation or filtration to recover catalysts, with acid capacity measured by titration after each cycle .
What analytical techniques resolve contradictions in reported reaction yields for sulfuric acid-mediated pentadecan-1-ol transformations?
Discrepancies often arise from impurities in starting materials or varying acid concentrations. To address this:
- Purity assessment : Use HPLC or GC to verify pentadecan-1-ol purity (>98%) and Karl Fischer titration for sulfuric acid moisture content .
- In situ monitoring : Employ FT-IR to track hydroxyl group consumption or ATR-IR for real-time reaction profiling .
- Statistical validation : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, acid:alcohol ratio) .
How can researchers design experiments to minimize byproduct formation during nitration or sulfonation of pentadecan-1-ol?
Byproduct mitigation strategies include:
- Controlled nitration : Use mixed acid systems (HNO₃/H₂SO₄) at 0–5°C to suppress polysubstitution. Monitor nitration progress via UV-Vis for nitro group absorption at 270 nm .
- Selective sulfonation : Employ fuming sulfuric acid (oleum) to enhance regioselectivity, with quenching in ice-water to arrest over-sulfonation .
- Workup protocols : Neutralize residual acid with NaHCO₃ and purify via column chromatography (silica gel, hexane:ethyl acetate gradient) .
What safety protocols are critical when handling pentadecan-1-ol and concentrated sulfuric acid in tandem?
- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods are mandatory due to sulfuric acid’s corrosive and exothermic reactivity .
- Spill management : Neutralize acid spills with sodium bicarbonate and adsorb pentadecan-1-ol leaks using vermiculite .
- Toxicology : While pentadecan-1-ol’s toxicity is understudied, assume acute toxicity and use LD50 extrapolation from analogous long-chain alcohols .
How do solvent systems influence the reactivity of pentadecan-1-ol in sulfuric acid-catalyzed reactions?
- Polar aprotic solvents : DMSO or DMF enhance alcohol solubility but may deactivate sulfuric acid via solvation.
- Neat conditions : Solvent-free reactions at elevated temperatures (80–100°C) improve kinetics but require rigorous mixing to avoid localized overheating .
- Biphasic systems : Use toluene/water to separate hydrophobic products and recover sulfuric acid .
What advanced characterization methods validate the structure of sulfuric acid-modified pentadecan-1-ol products?
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and sulfonation/nitration sites.
- X-ray crystallography : Resolve crystal structures of derivatives like pentadecyl sulfate .
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for sulfated products .
How can computational modeling guide the design of pentadecan-1-ol reactions with sulfuric acid?
- DFT calculations : Predict transition states and activation energies for esterification/dehydration pathways using Gaussian or ORCA .
- Molecular dynamics : Simulate solvent effects and acid-alcohol interactions in silico to optimize reaction conditions .
What strategies improve the sustainability of sulfuric acid use in pentadecan-1-ol research?
- Catalyst recycling : Recover spent sulfuric acid via vacuum distillation or neutralize with CaO to produce gypsum .
- Green alternatives : Test bio-derived acids (e.g., p-toluenesulfonic acid) or enzyme catalysts (lipases) for esterification .
How should researchers address gaps in toxicological data for pentadecan-1-ol-sulfuric acid reaction products?
- In vitro assays : Conduct cytotoxicity screening on human cell lines (e.g., HEK293) using MTT assays .
- Ecotoxicology : Test aquatic toxicity via Daphnia magna immobilization assays .
- Structure-activity relationships (SAR) : Compare toxicity profiles with shorter-chain analogs (e.g., dodecanol derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
